

Unraveling the Molecular Architecture of Sporothriolide: A Technical Guide

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Compound of Interest

Compound Name: Sporothriolide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **sporothriolide**, a potent antifungal metabolite. We delve into the spectroscopic data, experimental protocols, and logical framework that led to the definitive assignment of its molecular structure, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Sporothriolide is a fungal secondary metabolite belonging to the furofurandione class of natural products. First reported from *Hypoxylon monticulosum*, it has garnered significant interest due to its notable antifungal properties. The elucidation of its intricate chemical structure was a critical step in understanding its mode of action and enabling further investigation into its therapeutic potential. This guide will detail the key experimental evidence and analytical reasoning that culminated in the structural determination of this promising bioactive compound.

Isolation and Purification

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. The following protocol outlines a general procedure for the extraction and purification of **sporothriolide** from fungal cultures.

Experimental Protocol: Fungal Fermentation and Extraction

- **Fungal Strain and Culture Conditions:** Cultures of *Hypoxylon monticulosum* (e.g., strain MUCL 54604) are maintained on a suitable solid medium, such as potato dextrose agar (PDA), and incubated at room temperature. For large-scale production, the fungus is typically grown in liquid fermentation.
- **Extraction:** The fungal mycelium and culture broth are extracted exhaustively with an organic solvent, commonly ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
- **Preliminary Fractionation:** The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning or solid-phase extraction to separate compounds based on their polarity.
- **Chromatographic Purification:** The active fractions are further purified by a series of chromatographic methods. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **sporothriolide**.

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of **sporothriolide** relied on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of **sporothriolide**.

Table 1: HR-ESI-MS Data for **Sporothriolide**

Ion	Calculated m/z	Measured m/z	Molecular Formula
[M+H] ⁺	225.0757	225.0759	C ₁₁ H ₁₃ O ₅
[M+Na] ⁺	247.0577	247.0579	C ₁₁ H ₁₂ NaO ₅

The high-resolution data provided the unambiguous molecular formula of C₁₁H₁₂O₅, indicating six degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, allowed for the establishment of the planar structure and relative stereochemistry of **sporoethriolide**.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Sporoethriolide** (in CDCl₃)

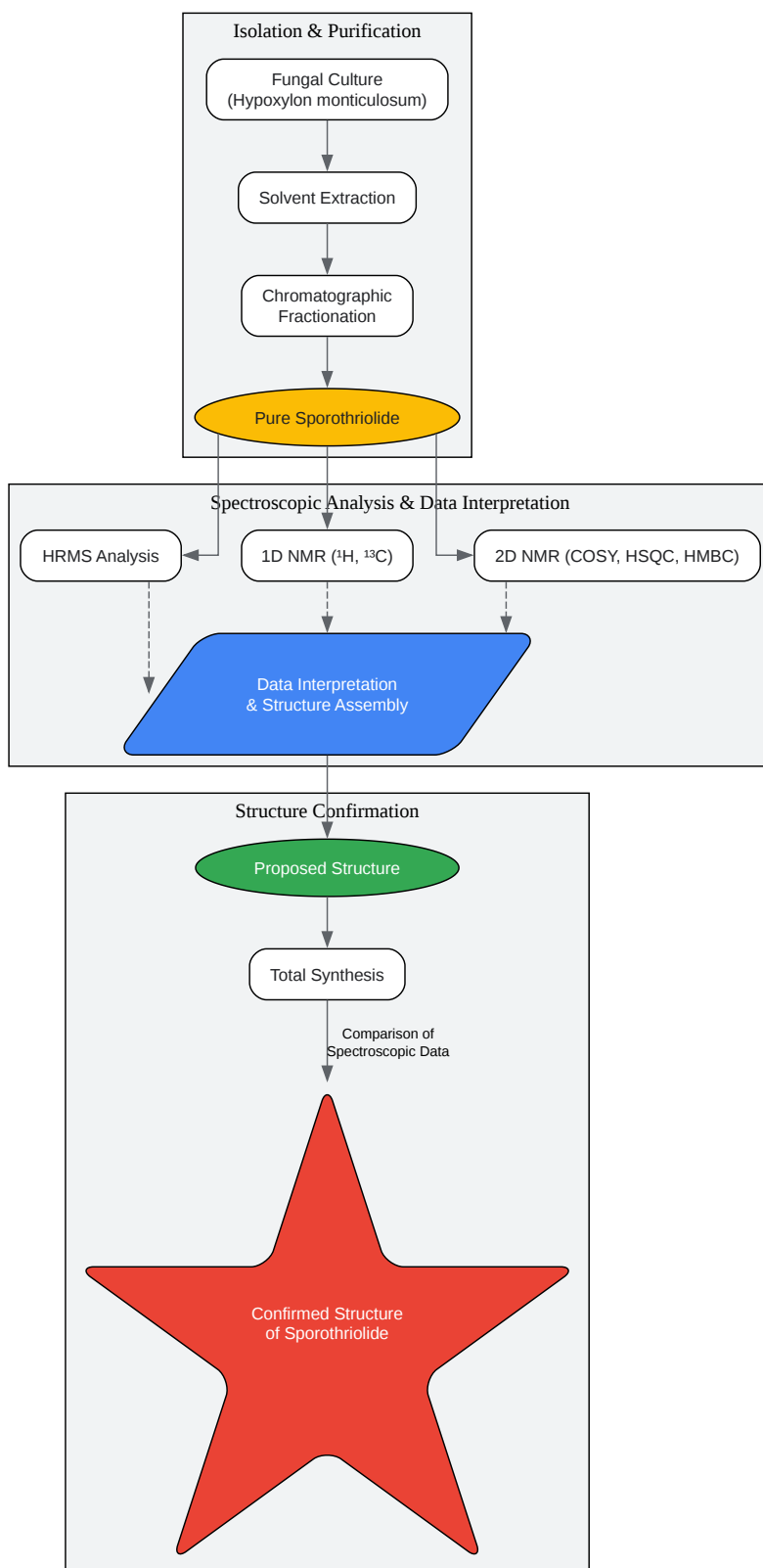
Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	172.5	-
3	78.1	5.15, d (5.5)
3a	49.5	3.20, m
4	35.8	2.15, m; 2.40, m
5	29.7	1.60, m
6	138.9	-
6a	82.3	4.90, t (8.0)
7	125.1	6.25, s
8	170.1	-
9	121.9	5.80, s
1'	20.5	1.10, d (7.0)

Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and instrument.

The interpretation of these data, particularly the correlations observed in the 2D NMR spectra, allowed for the assembly of the furo[3,4-b]furan-2,6-dione core structure and the placement of the ethylidene side chain.

Experimental and Analytical Workflow

The logical flow of the structure elucidation process is a critical aspect of natural product chemistry. The following diagram illustrates the key stages and their interrelationships.



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